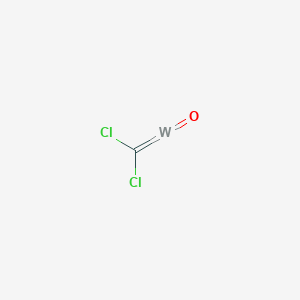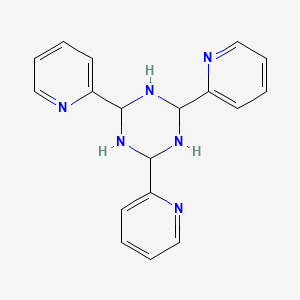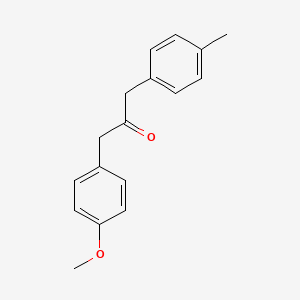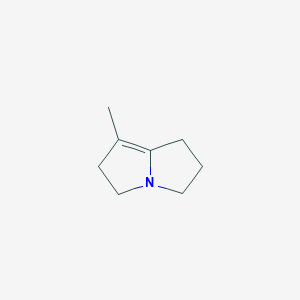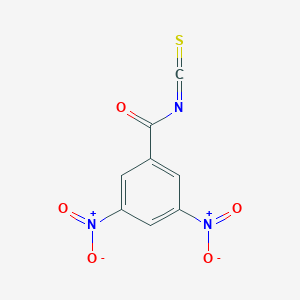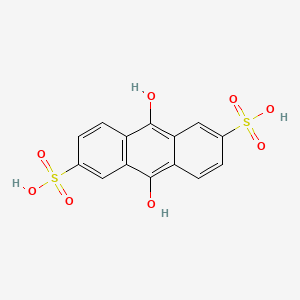
9,10-Dihydroxyanthracene-2,6-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydroxyanthracene-2,6-disulfonic acid is an organic compound with the molecular formula C14H10O2S2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
9,10-Dihydroxyanthracene-2,6-disulfonic acid can be synthesized through the sulfonation of 9,10-dihydroxyanthracene. The reaction typically involves the use of sulfuric acid as a sulfonating agent. The process is carried out under controlled temperature conditions to ensure the selective introduction of sulfonic acid groups at the 2 and 6 positions of the anthracene ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dihydroxyanthracene-2,6-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Applications De Recherche Scientifique
9,10-Dihydroxyanthracene-2,6-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthraquinone derivatives, which are important in dye and pigment industries.
Biology: The compound is used in studies related to enzyme inhibition and as a probe for studying biological oxidation-reduction reactions.
Industry: The compound is used in the production of hydrogen peroxide through the anthraquinone process.
Mécanisme D'action
The mechanism of action of 9,10-dihydroxyanthracene-2,6-disulfonic acid involves its ability to undergo redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. This dual functionality makes it a valuable intermediate in various chemical processes. The sulfonic acid groups enhance its solubility in water, making it easier to handle in aqueous reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dihydroxyanthracene: Lacks the sulfonic acid groups, making it less soluble in water.
Anthraquinone-2,6-disulfonic acid: Contains keto groups instead of hydroxyl groups, leading to different reactivity.
2-Ethylanthraquinone: Used in the anthraquinone process for hydrogen peroxide production, similar to 9,10-dihydroxyanthracene-2,6-disulfonic acid.
Uniqueness
This compound is unique due to its dual hydroxyl and sulfonic acid functionalities. This combination allows it to participate in a wide range of chemical reactions and enhances its solubility in water, making it more versatile in various applications.
Propriétés
Numéro CAS |
75893-03-7 |
|---|---|
Formule moléculaire |
C14H10O8S2 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
9,10-dihydroxyanthracene-2,6-disulfonic acid |
InChI |
InChI=1S/C14H10O8S2/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)10-4-2-8(6-12(10)13)24(20,21)22/h1-6,15-16H,(H,17,18,19)(H,20,21,22) |
Clé InChI |
MOFSCZIEJAOKGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C3C=CC(=CC3=C2O)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


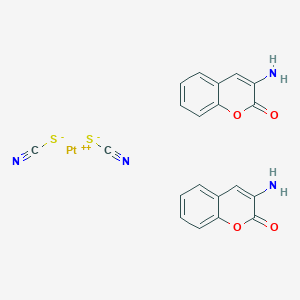

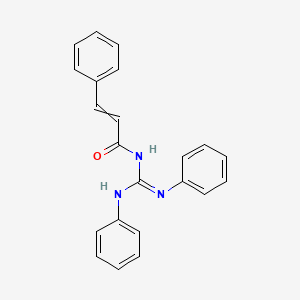
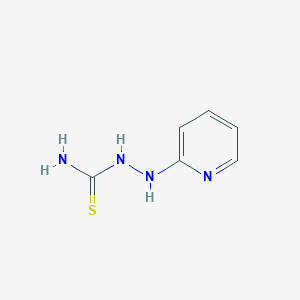
![1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14439516.png)
![N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea](/img/structure/B14439519.png)
![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)
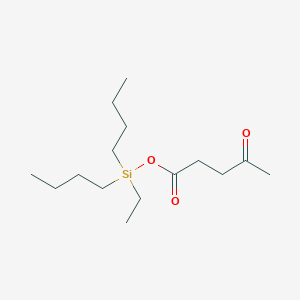
![N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide](/img/structure/B14439538.png)
